molecular formula C16H16ClNO4 B14376900 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride CAS No. 89808-21-9

1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride

Cat. No.: B14376900
CAS No.: 89808-21-9
M. Wt: 321.75 g/mol
InChI Key: NTTUEPISMFAHJY-UHFFFAOYSA-M
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Description

1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride is a complex organic compound with a unique structure that combines a pyridinium ion with phenoxycarbonyl and isopropyl carbonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride typically involves the following steps:

    Formation of Pyridinium Ion: The starting material, pyridine, is reacted with an appropriate alkylating agent to form the pyridinium ion.

    Introduction of Phenoxycarbonyl Group: The pyridinium ion is then reacted with phenyl chloroformate to introduce the phenoxycarbonyl group.

    Addition of Isopropyl Carbonate Group: Finally, the compound is treated with isopropyl chloroformate to add the isopropyl carbonate group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or as a biochemical probe.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Phenoxycarbonyl)-3-{[(methyl)oxy]carbonyl}pyridin-1-ium chloride
  • 1-(Phenoxycarbonyl)-3-{[(ethyl)oxy]carbonyl}pyridin-1-ium chloride
  • 1-(Phenoxycarbonyl)-3-{[(butyl)oxy]carbonyl}pyridin-1-ium chloride

Comparison

Compared to similar compounds, 1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride is unique due to the presence of the isopropyl carbonate group. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it distinct in its applications and properties.

Properties

CAS No.

89808-21-9

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

1-O-phenyl 3-O-propan-2-yl pyridin-1-ium-1,3-dicarboxylate;chloride

InChI

InChI=1S/C16H16NO4.ClH/c1-12(2)20-15(18)13-7-6-10-17(11-13)16(19)21-14-8-4-3-5-9-14;/h3-12H,1-2H3;1H/q+1;/p-1

InChI Key

NTTUEPISMFAHJY-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C1=C[N+](=CC=C1)C(=O)OC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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